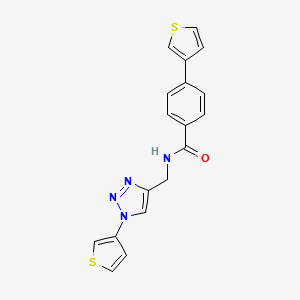
Ethyl 2-(3,4,5-trifluorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3,4,5-trifluorophenoxy)acetate is a chemical compound that is widely used in the field of scientific research. It is a colorless liquid with a molecular weight of 256.19 g/mol and a boiling point of 202°C. The compound is synthesized through a series of chemical reactions and is used in various research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3,4,5-trifluorophenoxy)acetate is used in various scientific research applications, including pharmaceuticals, agrochemicals, and materials science. The compound is used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticancer agents. It is also used in the synthesis of agrochemicals such as herbicides and insecticides. In materials science, this compound is used as a building block for the synthesis of various polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3,4,5-trifluorophenoxy)acetate is not well understood. However, studies have shown that the compound has a unique chemical structure that allows it to interact with various biological molecules. The compound is believed to act as a modulator of various biological pathways, including inflammation and cell signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. The compound has also been shown to have antitumor properties and can induce apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(3,4,5-trifluorophenoxy)acetate has several advantages and limitations for lab experiments. One of the main advantages is its unique chemical structure, which allows it to interact with various biological molecules. The compound is also relatively easy to synthesize and is commercially available. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 2-(3,4,5-trifluorophenoxy)acetate in scientific research. One area of future research is the development of new pharmaceuticals and agrochemicals based on the compound. Another area of future research is the use of this compound in materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Additionally, future research can focus on understanding the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
Ethyl 2-(3,4,5-trifluorophenoxy)acetate is synthesized through a series of chemical reactions. The first step involves the reaction of 3,4,5-trifluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain this compound. The synthesis method is well-established and has been used in various research applications.
Eigenschaften
IUPAC Name |
ethyl 2-(3,4,5-trifluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)5-16-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXRWOPFQQJVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)

![1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2897373.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2897379.png)


![(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride](/img/structure/B2897386.png)

![N-(4-butylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2897389.png)
![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2897391.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897392.png)
